molecular formula C17H16Cl2N4O2 B11613156 2-{3-[2-(2,4-dichlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetamide

2-{3-[2-(2,4-dichlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetamide

Cat. No.: B11613156
M. Wt: 379.2 g/mol
InChI Key: XTVXHDYNDUBQLJ-UHFFFAOYSA-N
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Description

2-{3-[2-(2,4-DICHLOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzodiazole ring, dichlorophenoxy group, and an imino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(2,4-DICHLOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(2,4-DICHLOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

Scientific Research Applications

2-{3-[2-(2,4-DICHLOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[2-(2,4-DICHLOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[2-(2,4-DICHLOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its complex structure, which allows it to interact with multiple molecular targets and exhibit a wide range of biological activities. Its ability to inhibit COX-2 selectively makes it a promising candidate for anti-inflammatory and anticancer research .

Properties

Molecular Formula

C17H16Cl2N4O2

Molecular Weight

379.2 g/mol

IUPAC Name

2-[3-[2-(2,4-dichlorophenoxy)ethyl]-2-iminobenzimidazol-1-yl]acetamide

InChI

InChI=1S/C17H16Cl2N4O2/c18-11-5-6-15(12(19)9-11)25-8-7-22-13-3-1-2-4-14(13)23(17(22)21)10-16(20)24/h1-6,9,21H,7-8,10H2,(H2,20,24)

InChI Key

XTVXHDYNDUBQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=N)N2CC(=O)N)CCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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